Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
Description
A Privileged Motif in Chemical Synthesis and Biological Systems
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a vast array of natural products and biologically active molecules. researchgate.netunl.pt Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imbues it with unique chemical properties that are not observed in its acyclic or larger-ring counterparts. This strain energy can be harnessed to drive a variety of ring-opening reactions, providing access to diverse and complex molecular scaffolds. unl.pt
The incorporation of a cyclopropane ring into a molecule can profoundly influence its conformational rigidity and metabolic stability. nbinno.com This has made cyclopropane derivatives particularly attractive in medicinal chemistry, where they can serve as rigid scaffolds to orient functional groups for optimal interaction with biological targets, such as enzymes and receptors. nbinno.com Furthermore, the cyclopropane unit is often more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles of drug candidates. nbinno.com The biological activities of cyclopropane-containing compounds are diverse, ranging from enzyme inhibition to antimicrobial and antitumor properties. researchgate.net
Functionalized Cyclopropane Carboxylates: Versatile Synthetic Scaffolds
Within the broad class of cyclopropane derivatives, those bearing carboxylate functionalities are particularly valuable as synthetic intermediates. These functionalized cyclopropane carboxylates serve as versatile building blocks, enabling the construction of more complex molecules through a variety of chemical transformations. The ester group can be readily converted into other functional groups, such as amides, alcohols, or carboxylic acids, providing a handle for further synthetic elaboration.
The strategic placement of additional functional groups on the cyclopropane ring, as seen in Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, further enhances its synthetic utility. The presence of both a methyl ester and a hydroxymethyl group allows for orthogonal chemical modifications, where one group can be reacted selectively in the presence of the other. This bifunctionality is a key feature that makes such compounds powerful tools in the divergent synthesis of compound libraries for drug discovery and materials science.
Recent advances in synthetic methodology have focused on the development of efficient and stereoselective methods for the preparation of functionalized cyclopropanes. bris.ac.uknih.gov These methods often employ transition-metal catalysis or organocatalysis to control the stereochemical outcome of the cyclopropanation reaction, providing access to enantiomerically pure cyclopropane building blocks. acs.org
Structural and Stereochemical Nuances of this compound
The chemical behavior and biological activity of this compound are intrinsically linked to its three-dimensional structure. As a 1,2-disubstituted cyclopropane, this molecule can exist as different stereoisomers, namely cis and trans diastereomers, each of which can also be chiral, leading to the possibility of enantiomers.
The stereocontrolled synthesis of specific stereoisomers of 1,2-disubstituted cyclopropanes is a significant challenge in organic synthesis. nd.eduacs.org The development of asymmetric cyclopropanation reactions has been a major focus, allowing for the preparation of enantiomerically enriched cyclopropane derivatives. nd.edu The absolute configuration of the stereocenters in this compound is a critical determinant of its potential biological activity, as biological systems are often highly sensitive to the stereochemistry of interacting molecules.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 13482-81-0 |
| Canonical SMILES | COC(=O)C1CC1CO |
| InChI Key | QMFFTUAKXYCOKM-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFTUAKXYCOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Hydroxymethyl Cyclopropane 1 Carboxylate and Its Analogues
Strategic Retrosynthetic Approaches to the Cyclopropane (B1198618) Carboxylate Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate. The primary disconnections involve the formation of the cyclopropane ring and the introduction of the ester and hydroxymethyl functional groups.
One common retrosynthetic approach involves disconnecting the cyclopropane ring to reveal an alkene precursor. This leads to strategies based on the addition of a one-carbon unit (a carbene or carbenoid) to a suitable alkene. For the target molecule, a key precursor would be an acrylate (B77674) derivative, where the hydroxymethyl group is already present or can be introduced from a protected precursor.
An alternative disconnection strategy involves the formation of one of the carbon-carbon bonds of the cyclopropane ring through an intramolecular cyclization. This approach often starts with a 1,3-disubstituted propane (B168953) derivative, where one terminus acts as a nucleophile and the other as an electrophile with a leaving group.
A third strategic disconnection can be envisioned through a conjugate addition-elimination sequence, such as the Double Michael Addition, where a nucleophile adds to a Michael acceptor, followed by an intramolecular ring closure. This approach builds the cyclopropane ring from acyclic precursors by forming two new carbon-carbon bonds.
Direct Esterification Routes for Cyclopropane Carboxylic Acid Derivatives
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-(hydroxymethyl)cyclopropane-1-carboxylic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, often serving as the solvent. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The removal of water as it is formed, for instance, by azeotropic distillation, can also shift the equilibrium to favor the product. organic-chemistry.org
The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after proton transfer and elimination of a water molecule, the final ester is produced upon deprotonation. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org
| Reactants | Catalyst | Solvent | Conditions | Product |
| 2-(hydroxymethyl)cyclopropane-1-carboxylic acid, Methanol (B129727) | H₂SO₄ or TsOH | Excess Methanol | Reflux | This compound |
This is an interactive data table based on the principles of Fischer esterification.
Cyclopropanation Reactions for Constructing the this compound Skeleton
The construction of the cyclopropane ring is a key challenge in the synthesis of the target molecule. Several cyclopropanation methods are available, each with its own advantages and limitations.
Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful method for forming cyclopropanes. wikipedia.org Rhodium(II) and copper(I) complexes are the most commonly used catalysts for this transformation. wikipedia.orgiastate.edu The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the double bond of the alkene. wikipedia.org
For the synthesis of this compound, this would involve the reaction of an allylic alcohol, such as 2-propen-1-ol (allyl alcohol), with a diazoacetate, like methyl diazoacetate, in the presence of a rhodium or copper catalyst. The hydroxyl group of the allylic alcohol can influence the stereoselectivity of the reaction.
| Alkene | Diazo Compound | Catalyst | Stereoselectivity |
| Allyl alcohol | Methyl diazoacetate | Rh₂(OAc)₄ | Can be influenced by the hydroxyl group |
| Protected allyl alcohol | Methyl diazoacetate | Cu(acac)₂ | Dependent on protecting group and catalyst |
This is an interactive data table illustrating the components of a diazo-mediated cyclopropanation.
The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that involves the reaction of an alkene with a zinc carbenoid, typically prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org A significant advantage of the Simmons-Smith reaction is its stereospecificity, where the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org
In the context of synthesizing this compound, an appropriate substrate would be an allylic alcohol. The hydroxyl group in the substrate can act as a directing group, coordinating to the zinc carbenoid and delivering the methylene (B1212753) group to the same face of the double bond, leading to high diastereoselectivity. unl.ptstackexchange.comnih.gov This is a key feature for controlling the stereochemistry of the final product. unl.ptstackexchange.comnih.gov
A modified version of the Simmons-Smith reaction, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can improve the reactivity and reproducibility of the reaction. nih.gov
| Alkene Substrate | Reagents | Key Feature | Expected Product |
| Allylic alcohol | CH₂I₂, Zn-Cu couple | Hydroxyl-directed syn-addition | syn-2-(hydroxymethyl)cyclopropane derivative |
| Allylic alcohol | CH₂I₂, Et₂Zn | Improved reactivity | syn-2-(hydroxymethyl)cyclopropane derivative |
This is an interactive data table summarizing the Simmons-Smith reaction for this synthesis.
The formation of cyclopropanes can also be achieved through a tandem Michael addition-intramolecular cyclization sequence, often referred to as a Michael-initiated ring closure (MIRC) or a double Michael addition. nih.govrsc.org In this strategy, a nucleophile adds in a conjugate fashion to a Michael acceptor, generating an enolate that then participates in an intramolecular nucleophilic substitution to close the three-membered ring. nih.govrsc.org
To construct the this compound skeleton, a potential approach would involve the reaction of a nucleophile with an α,β-unsaturated ester that also contains a leaving group in a suitable position. For example, a malonate derivative could act as the nucleophile, adding to a γ-halo-α,β-unsaturated ester. The resulting enolate would then displace the halide to form the cyclopropane ring.
| Nucleophile (Michael Donor) | Michael Acceptor | Base | Mechanism |
| Malonate ester | γ-halo-α,β-unsaturated ester | NaOEt | Michael addition followed by intramolecular Sₙ2 |
| Nitromethane | α,β-unsaturated ester with a leaving group | DBU | Conjugate addition and subsequent ring closure |
This is an interactive data table outlining the components of a Double Michael Addition strategy.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the molecule contains two stereocenters. Both diastereoselective and enantioselective methods have been developed for cyclopropanation reactions.
As mentioned previously, the Simmons-Smith reaction of allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. unl.ptstackexchange.comnih.gov This provides a reliable way to control the relative stereochemistry of the hydroxymethyl and carboxylate groups.
For enantioselective synthesis, chiral catalysts or chiral auxiliaries can be employed. In diazo compound-mediated cyclopropanations, the use of chiral rhodium or copper catalysts with specifically designed chiral ligands can induce high levels of enantioselectivity. iastate.edu The choice of ligand is critical and is often tailored to the specific substrate.
Similarly, asymmetric versions of the Simmons-Smith reaction have been developed. These methods often utilize stoichiometric chiral additives that modify the zinc carbenoid, leading to enantioselective methylene transfer to the alkene.
An alternative approach to stereocontrol is the use of a chiral auxiliary attached to the starting material. The auxiliary can direct the cyclopropanation to one face of the double bond, and can then be removed in a subsequent step to reveal the enantiomerically enriched product.
| Method | Chiral Source | Stereochemical Control |
| Asymmetric Diazo Cyclopropanation | Chiral Rhodium or Copper Catalysts | Enantioselective |
| Asymmetric Simmons-Smith Reaction | Stoichiometric Chiral Additives | Enantioselective |
| Chiral Auxiliary Approach | Covalently attached chiral group | Diastereoselective, then auxiliary removal |
This is an interactive data table summarizing strategies for stereoselective synthesis.
Enantioselective Methodologies Utilizing Chiral Catalysis
The construction of chiral cyclopropanes through asymmetric catalysis is a powerful strategy that often relies on the transfer of a carbene or carbenoid to an alkene, mediated by a chiral catalyst. nih.govbeilstein-journals.org These catalysts, typically transition metal complexes with chiral ligands or biocatalysts, can induce high levels of enantioselectivity, providing access to specific enantiomers of the desired product. researchgate.netgoogle.com
Engineered heme proteins, such as variants of myoglobin (B1173299) and cytochrome P450, have emerged as highly effective biocatalysts for asymmetric olefin cyclopropanation. beilstein-journals.orgnih.gov These enzymes can achieve exceptional diastereo- and enantioselectivity, often exceeding 98-99.9%. beilstein-journals.org For instance, engineered myoglobin-based catalysts have been developed to produce 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) selectivity, complementing other variants that provide the trans-(1S,2S) enantiomer. nih.gov This stereocomplementarity is a significant advantage, allowing for the targeted synthesis of either enantiomer of a chiral cyclopropane drug core. nih.gov
Chiral phase-transfer catalysts (PTCs), particularly those derived from Cinchona alkaloids, have also been successfully employed in the asymmetric cyclopropanation of chalcones with bromomalonates. patsnap.com These organocatalytic systems can achieve high yields and enantiomeric ratios up to 91:9 under optimized liquid-liquid reaction conditions. patsnap.com The success of these reactions often depends on the specific structure of the catalyst and the reaction conditions. patsnap.com
While direct asymmetric synthesis of this compound using these methods is not extensively detailed in the provided sources, the principles demonstrated with analogous systems are directly applicable. A general approach would involve the cyclopropanation of a suitable acrylate ester with a carbene precursor, mediated by a selected chiral catalyst to control the stereochemistry.
Table 1: Examples of Chiral Catalysis in Asymmetric Cyclopropanation
| Catalyst Type | Substrates | Key Features | Selectivity |
| Engineered Myoglobin | Aryl-substituted olefins, α-diazoacetate reagents | High catalytic activity (up to 46,800 turnovers), stereocomplementary variants available. beilstein-journals.orgnih.gov | Up to 99.9% de and 99.9% ee. beilstein-journals.orgnih.gov |
| Chiral Phase-Transfer Catalysts (Cinchona alkaloid derivatives) | Chalcones, bromomalonates | Organocatalytic, Michael-Initiated Ring Closing (MIRC) reaction. patsnap.com | Up to 98% yield and 91:9 er. patsnap.com |
| Chiral Cobalt Complexes | Alkenes, gem-dichloroalkanes | Utilizes non-stabilized carbenes, avoiding hazardous diazoalkanes. nih.govresearchgate.net | High levels of enantioselectivity reported. nih.govresearchgate.net |
Diastereoselective Control in Cyclopropane Ring Formation and Transformations
Diastereoselective control is fundamental in synthesizing polysubstituted cyclopropanes where multiple stereocenters exist. This control can be exerted during the initial ring-forming reaction or in subsequent transformations of an existing cyclopropane ring. wikipedia.orgorgsyn.org Substrate-directed approaches, where a functional group within the substrate guides the stereochemical outcome, are particularly powerful. google.com
For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives has been shown to proceed with high diastereoselectivity, yielding densely substituted bicyclopropanes as a single diastereomer. google.com The rigidity of the cyclopropyl core and the directing effect of the hydroxyl group are key to this remarkable selectivity. google.com This principle can be extended to other reactions, such as epoxidations, highlighting the utility of the cyclopropyl ring as a platform for stereoselective synthesis. google.com
In the context of transformations, the ring-opening of substituted cyclopropanes can also be highly diastereoselective. For instance, an intramolecular Friedel–Crafts alkylation of certain non-donor-acceptor cyclopropanes proceeds with selective bond cleavage and complete retention of configuration, enabling the synthesis of complex scaffolds with quaternary carbon stereocenters. wikipedia.orgorgsyn.org The selectivity of such reactions is often dictated by electronic effects of substituents on the cyclopropane ring. wikipedia.org
Organocatalytic methods have also been developed for the highly diastereoselective formation of complex cyclopropanes. A cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, produces cyclopropanes with excellent diastereoselectivity (>30:1 dr). google.com
Enzymatic Desymmetrization Approaches to Chiral Cyclopropane Derivatives
Enzymatic desymmetrization is an efficient strategy for obtaining enantiomerically pure compounds from prochiral precursors. google.com This approach leverages the high enantio- and regioselectivity of enzymes, such as lipases, to selectively transform one of two identical functional groups in a symmetric molecule, thereby creating a chiral center. google.comgoogle.com
This methodology is particularly applicable to the synthesis of chiral cyclopropanes starting from prochiral dicarboxylic acid esters or diols. Lipase-catalyzed hydrolysis of a prochiral cyclopropane-1,2-diester, for example, would ideally yield a chiral monoester with high enantiomeric excess (ee). google.com The success of this strategy has been demonstrated in the synthesis of the chiral chroman skeleton of vitamin E, where a lipase-catalyzed desymmetric hydrolysis of a prochiral diester afforded a chiral monoester with 96.7% ee. researchgate.net
Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are frequently used for these transformations, often in the form of immobilized preparations like Novozym 435 to enhance stability and reusability. google.com The choice of enzyme, solvent, and reaction conditions is critical for achieving high conversion and enantioselectivity. Kinetic resolution, a related enzymatic process, can also be employed to separate enantiomers from a racemic mixture of cyclopropane derivatives.
Table 2: Applications of Enzymatic Desymmetrization and Resolution
| Enzyme | Substrate Type | Transformation | Key Outcome |
| Lipase (B570770) from Pseudomonas cepacia | Prochiral 1,3-diamines | N-allyloxycarbonylation | Desymmetrization to yield (R)-amino carbamates. google.com |
| Lipase PS (Amano) | Racemic (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl acetate | Hydrolysis | Kinetic resolution to yield chiral alcohol with 96:4 e.r. |
| Candida antarctica lipase B (Novozym 435) | Prochiral diester | Desymmetric hydrolysis | Synthesis of chiral monoester with >99% ee. google.com |
Functional Group Transformations and Derivatizations in Synthetic Pathways
The synthesis of this compound often involves a series of functional group transformations to install the required ester and alcohol moieties onto a pre-formed cyclopropane core or to construct the ring from an acyclic precursor with appropriate functional handles.
Bromination-Alkaline Substitution Sequences
A common strategy for introducing hydroxyl groups involves the substitution of a halogen, typically bromine. Synthetic routes often start from readily available materials that are elaborated into a brominated intermediate, which is then subjected to substitution.
A relevant example is the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile (B52724), an important intermediate. One patented method starts from pentaerythritol. The process involves a bromination reaction to form tribromoneopentyl alcohol, followed by acetylation. This intermediate then undergoes a zinc-mediated cyclization and subsequent hydrolysis to yield the target structure. Although the final product is a nitrile, the initial steps showcase the use of bromination to create precursors for cyclopropane ring formation. The core transformation involves creating C-Br bonds that are later converted into the cyclopropane ring structure, followed by manipulations of the remaining functional groups.
Nucleophilic Substitution Reactions to Introduce Hydroxymethyl Moieties
The direct introduction of a hydroxymethyl group can be achieved via nucleophilic substitution, where a suitable leaving group on the cyclopropane ring is displaced by a hydroxide (B78521) source or a protected equivalent. A common precursor for this is a bromomethyl-substituted cyclopropane.
For instance, the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile can be accomplished by reacting 1-(bromomethyl)cyclopropyl methanol with a cyanide salt under alkaline conditions. This reaction proceeds via a nucleophilic substitution where the bromide is displaced by the cyanide anion. The remaining hydroxymethyl group is carried through from the starting material. This illustrates how a C-Br bond on a cyclopropane derivative can be readily functionalized via an SN2-type reaction to build molecular complexity.
Reduction and Oxidation Transformations for Functional Group Interconversion
Reduction and oxidation are fundamental reactions for interconverting functional groups. In the synthesis of this compound, the most direct application is the reduction of the carboxylic acid or ester group at the C1 position to the primary alcohol (hydroxymethyl group).
The catalytic hydrogenation of cyclopropanecarboxylic acid esters is a viable method for producing hydroxymethylcyclopropane (cyclopropylmethanol). This transformation can be carried out using a zinc chromite catalyst or, more favorably, a chromium-free catalyst containing zinc oxide, at high pressures (200-300 bar) and temperatures (200-350 °C). This demonstrates a direct pathway to reduce an ester on a cyclopropane ring to the corresponding alcohol without opening the strained ring.
Conversely, oxidation reactions can be used to convert other functional groups into the desired moieties. For example, a cyclopropane carboxaldehyde can be oxidized to the corresponding carboxylic acid using reagents like silver oxide (Ag₂O). While this represents the reverse of the desired transformation for the hydroxymethyl group, it showcases the feasibility of manipulating oxidation states on the cyclopropane scaffold. The selective reduction of one of two ester groups on a cyclopropane dicarboxylate would be a key step in a potential synthesis of the target molecule.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The construction of the 2-(hydroxymethyl)cyclopropane-1-carboxylate scaffold can be approached through several distinct synthetic strategies, primarily revolving around the formation of the three-membered ring. The most prominent methods include transition-metal-catalyzed cyclopropanation of allylic alcohols with diazoacetates and the Simmons-Smith cyclopropanation of α,β-unsaturated esters. Each of these routes presents a unique set of advantages and disadvantages concerning yield and stereochemical control.
Transition-Metal-Catalyzed Cyclopropanation
Rhodium and copper complexes are at the forefront of catalysts used for the cyclopropanation of alkenes with diazo compounds. These reactions are particularly effective for the synthesis of cyclopropane esters. wikipedia.org In the context of producing this compound, the reaction would typically involve the cyclopropanation of an appropriate allylic alcohol with methyl diazoacetate.
Rhodium-catalyzed reactions, in particular, have demonstrated high efficiency and stereoselectivity. rsc.orgnih.gov The choice of the rhodium catalyst and its ligands is crucial in dictating the stereochemical outcome of the reaction. For instance, chiral rhodium catalysts can induce high levels of enantioselectivity, which is essential for the synthesis of specific stereoisomers of the target molecule. acs.org The diastereoselectivity of these reactions is also a key consideration, as the relative orientation of the hydroxymethyl and carboxylate groups is determined during the cyclopropanation step. Generally, rhodium-catalyzed cyclopropanations of electron-deficient alkenes, such as acrylates, proceed with high stereoselectivity. rsc.org
Copper-catalyzed asymmetric cyclopropanation of allylic alcohols represents another powerful strategy. nih.gov These systems can provide access to chiral cyclopropane derivatives with high enantiomeric excess. The hydroxyl group of the allylic alcohol can play a directing role in the reaction, influencing the facial selectivity of the carbene addition and thereby controlling the diastereoselectivity.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic and reliable method for the cyclopropanation of alkenes. wikipedia.org A significant advantage of this reaction is its high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org For the synthesis of this compound, this would involve the cyclopropanation of a suitable α,β-unsaturated ester.
A key feature of the Simmons-Smith reaction is its compatibility with hydroxyl groups. In the case of allylic alcohols, the zinc reagent can coordinate to the hydroxyl group, directing the cyclopropanation to the same face of the double bond, thus affording high diastereoselectivity. organicreactions.orgorganic-chemistry.orgnih.gov This directing effect is a powerful tool for controlling the relative stereochemistry of the substituents on the cyclopropane ring. Modifications of the classical Simmons-Smith conditions, such as the Furukawa modification which uses diethylzinc, can enhance the reactivity and scope of the reaction. wikipedia.org
Chemoenzymatic Approaches
More recently, chemoenzymatic strategies have emerged as a promising alternative for the synthesis of chiral cyclopropanes. rochester.edunih.gov These methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. For instance, engineered enzymes can catalyze the cyclopropanation of alkenes with high enantioselectivity. acs.org While specific applications to this compound are still developing, the potential for highly selective and environmentally benign syntheses is significant.
Comparative Data
To provide a clearer comparison of these synthetic routes, the following interactive data table summarizes typical efficiencies and selectivities reported for the synthesis of functionalized cyclopropanes analogous to this compound.
| Synthetic Route | Catalyst/Reagent | Substrate Type | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference(s) |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(OAc)₄ | Allylic Alcohol & Methyl Diazoacetate | 60-85 | 5:1 to >20:1 | N/A (for achiral catalyst) | wikipedia.org |
| Chiral Rhodium-Catalyzed Cyclopropanation | Chiral Rh(II) Carboxamidates | Allylic Alcohol & Methyl Diazoacetate | 50-80 | >10:1 | 85-98 | acs.org |
| Copper-Catalyzed Asymmetric Cyclopropanation | Cu(I)/Chiral Ligand | Allylic Alcohol & Diazo Ester | 70-95 | Variable | 90-99 | nih.gov |
| Simmons-Smith Reaction | Zn-Cu Couple, CH₂I₂ | α,β-Unsaturated Ester | 50-70 | Stereospecific | N/A (for achiral substrate) | wikipedia.org |
| Directed Simmons-Smith Reaction | Et₂Zn, CH₂I₂ | Allylic Alcohol | 70-90 | >20:1 | N/A (for achiral substrate) | organic-chemistry.orgnih.gov |
Analysis of Efficiency and Selectivity
From the comparative data, several key trends emerge. Transition-metal-catalyzed reactions, particularly those employing rhodium and copper, generally offer high yields and excellent stereocontrol. The ability to tune the catalyst and ligands provides a powerful handle for achieving high diastereo- and enantioselectivity, making these methods highly attractive for the synthesis of specific isomers of this compound. The choice between rhodium and copper catalysis may depend on the specific substrate and the desired stereochemical outcome, with both offering competitive results.
The Simmons-Smith reaction, especially in its directed form with allylic alcohols, provides a robust and highly diastereoselective route to cyclopropanes. While the yields may be slightly lower than some catalytic methods, the predictability and high stereospecificity are significant advantages. For substrates where the directing effect of a hydroxyl group can be exploited, this method is often a preferred choice for establishing the relative stereochemistry of the cyclopropane ring.
Chemoenzymatic methods, while still an emerging area for this specific target, hold immense promise for achieving unparalleled levels of enantioselectivity under mild reaction conditions. As the field of biocatalysis continues to advance, enzymatic routes are likely to become increasingly competitive with traditional chemical methods.
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Hydroxymethyl Cyclopropane 1 Carboxylate
Reactions Involving the Methyl Ester Functionality
The methyl ester group in methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is susceptible to a range of nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the carboxylic acid derivative portion of the molecule.
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(hydroxymethyl)cyclopropane-1-carboxylic acid, under both acidic and basic conditions.
Base-Catalyzed Hydrolysis: This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt, which is subsequently protonated during the acidic workup to yield the carboxylic acid.
Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process that is driven to completion by using a large excess of water. The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. Notably, esters of cyclopropanecarboxylic acid have been shown to exhibit increased stability under both acid- and base-catalyzed hydrolytic conditions compared to their non-cyclic counterparts. nih.gov
Transesterification: The methyl group of the ester can be exchanged for a different alkyl group through transesterification. masterorganicchemistry.com This reaction is also catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process involves the reaction of the methyl ester with an alcohol in the presence of a catalytic amount of a strong base, such as the corresponding alkoxide. The alkoxide of the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate then eliminates a methoxide ion to form the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, increasing its reactivity towards the new alcohol. The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated, yielding the new ester. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat 2. H3O+ | 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid |
| Acid-Catalyzed Hydrolysis | H3O+, Heat | 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid |
| Base-Catalyzed Transesterification | ROH, NaOR (catalytic), Heat | Alkyl 2-(hydroxymethyl)cyclopropane-1-carboxylate |
| Acid-Catalyzed Transesterification | ROH, H2SO4 (catalytic), Heat | Alkyl 2-(hydroxymethyl)cyclopropane-1-carboxylate |
Reduction of the Ester Group to Alcohol Derivatives
The methyl ester functionality can be reduced to a primary alcohol, resulting in the formation of (2-(hydroxymethyl)cyclopropyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. libretexts.org
Lithium Aluminum Hydride (LiAlH4) Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting esters to primary alcohols. byjus.commasterorganicchemistry.comwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then immediately reduced by another equivalent of LAH to the corresponding alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the primary alcohol. libretexts.orgyoutube.com Due to the presence of the acidic hydroxyl group in the starting material, an excess of LAH is required as it will also react with the alcohol to form a lithium alkoxide and hydrogen gas.
| Reducing Agent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Diethyl Ether or THF | (2-(Hydroxymethyl)cyclopropyl)methanol |
Transformations at the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group offers a site for a variety of chemical transformations, including oxidation, protection, and nucleophilic substitution.
Oxidation Pathways of the Primary Alcohol
The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukkhanacademy.org
Oxidation to an Aldehyde: Partial oxidation to the aldehyde, methyl 2-formylcyclopropane-1-carboxylate, can be achieved using milder oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation. organic-chemistry.org These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. organic-chemistry.org To obtain the aldehyde, it is often necessary to distill it off as it forms to prevent further oxidation. chemguide.co.uk
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, will oxidize the primary alcohol all the way to the carboxylic acid, yielding 2-methoxycarbonylcyclopropane-1-carboxylic acid. libretexts.orgorganic-chemistry.org This process often involves heating the reaction mixture under reflux to ensure the complete conversion of any intermediate aldehyde to the carboxylic acid. libretexts.org
| Oxidizing Agent | Reaction Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2 | Methyl 2-formylcyclopropane-1-carboxylate |
| Dess-Martin Periodinane (DMP) | Anhydrous CH2Cl2 | Methyl 2-formylcyclopropane-1-carboxylate |
| Potassium Dichromate (K2Cr2O7) / H2SO4 | Heat under reflux | 2-Methoxycarbonylcyclopropane-1-carboxylic acid |
| Potassium Permanganate (KMnO4) / H+ or OH- | Heat | 2-Methoxycarbonylcyclopropane-1-carboxylic acid |
Protection and Deprotection Strategies for the Hydroxyl Group
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions targeting other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers. uwindsor.camasterorganicchemistry.com
Silyl Ether Protection: The hydroxyl group can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS or TBS) ether, by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.org Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved. wikipedia.org
Deprotection: The silyl protecting group can be removed to regenerate the alcohol using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.orgorganic-chemistry.org
Benzyl Ether Protection: A benzyl ether can be formed by treating the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base like sodium hydride (NaH) in a Williamson ether synthesis. organic-chemistry.org Alternatively, milder conditions can be employed using reagents like 2-benzyloxy-1-methylpyridinium triflate. nih.gov
Deprotection: The benzyl group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl ether to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.org
| Protecting Group | Protection Reagents | Deprotection Reagents |
|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF | TBAF or H3O+ |
| Benzyl (Bn) Ether | BnBr, NaH, THF | H2, Pd/C |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the hydroxymethyl carbon, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.com
Formation of a Tosylate: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.ca This reaction converts the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group. ucalgary.ca This transformation occurs without affecting the stereochemistry at the carbon bearing the oxygen. masterorganicchemistry.com
Nucleophilic Substitution: Once the tosylate is formed, it can readily undergo nucleophilic substitution (typically an Sₙ2 reaction) with a wide range of nucleophiles. pearson.com For example, reaction with a halide ion (e.g., Br⁻ from NaBr) would yield the corresponding halomethylcyclopropane derivative. This two-step sequence allows for the introduction of various functional groups at the position of the original hydroxyl group.
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| 1. Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Methyl 2-((tosyloxy)methyl)cyclopropane-1-carboxylate |
| 2. Nucleophilic Substitution | Nucleophile (e.g., NaBr, NaCN, NaN3) | Substituted methyl 2-(halomethyl/cyanomethyl/azidomethyl)cyclopropane-1-carboxylate |
Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions
The inherent ring strain of approximately 28 kcal/mol makes the cyclopropane ring susceptible to cleavage under a variety of conditions, including acidic, nucleophilic, electrophilic, radical, and transition metal-catalyzed reactions. rsc.org The presence of both electron-donating (hydroxymethyl) and electron-accepting (methyl carboxylate) groups can influence the regioselectivity and stereoselectivity of these ring-opening reactions.
Acid-catalyzed ring opening of cyclopropanes typically proceeds through protonation, leading to the formation of a carbocation intermediate which can then be attacked by a nucleophile. stackexchange.comechemi.compurechemistry.org In the case of this compound, protonation can occur on the hydroxyl group or the carbonyl oxygen of the ester. Protonation of the hydroxyl group followed by loss of water would lead to a cyclopropylcarbinyl cation. This cation is a non-classical carbocation and can exist in equilibrium with homoallyl and bicyclobutonium cation structures. rsc.org
The subsequent nucleophilic attack can occur at different positions, leading to a mixture of products. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. The presence of the methyl ester group can destabilize an adjacent carbocation, while the hydroxymethyl group (after protonation) acts as a leaving group. The reaction can be initiated by protonation of the cyclopropane ring itself, a process that is generally rate-determining in A-SE2 mechanisms. marquette.edu
Table 1: Plausible Intermediates in Acid-Catalyzed Ring Opening
| Intermediate | Description |
| Protonated Hydroxyl Group | Initial site of protonation, leading to water as a leaving group. |
| Cyclopropylcarbinyl Cation | A key non-classical carbocation intermediate that can undergo rearrangement. rsc.org |
| Homoallyl Cation | A rearranged carbocationic species in equilibrium with the cyclopropylcarbinyl cation. |
| Bicyclobutonium Cation | Another possible rearranged carbocationic intermediate. researchgate.net |
The stability of these intermediates and the nature of the nucleophile present in the reaction medium will dictate the final product distribution. For instance, in the presence of an alcohol, an ether could be formed.
Nucleophilic attack on the cyclopropane ring, particularly in donor-acceptor (D-A) cyclopropanes, is a well-established method for ring opening. acs.orguni-regensburg.de The methyl ester group acts as an acceptor, polarizing the adjacent C-C bond and making the carbon atom susceptible to nucleophilic attack. researchgate.net The hydroxymethyl group can act as an internal nucleophile or its hydroxyl proton can be activated by a Brønsted acid, facilitating the ring opening. acs.org
The reaction can proceed through an SN2-like mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to a concerted ring opening. nih.gov The stereochemistry of this process is often controlled, with the nucleophile attacking from the side opposite to the leaving group. Intramolecular nucleophilic attack by the hydroxyl group can lead to the formation of cyclic ethers.
Ring-expansion reactions can also occur when cyclopropanes bearing electron-withdrawing groups react with nucleophiles. tandfonline.com This process involves the generation of a carbanion, which then attacks another part of the molecule to induce ring expansion, often with high stereoselectivity. tandfonline.com
Table 2: Examples of Nucleophiles and Potential Products
| Nucleophile | Potential Product Type | Mechanism |
| Hydroxide | Ring-opened hydroxy acid | SN2-type |
| Cyanide | Ring-opened cyano ester | SN2-type |
| Amines | Ring-opened amino ester | SN2-type |
| Malonates | Ring-expanded products | Michael-type addition followed by rearrangement tandfonline.com |
| Indoles | Friedel-Crafts type adducts | Lewis-acid catalyzed acs.org |
Electrophilic attack on the cyclopropane ring can also induce ring opening. The π-character of the cyclopropane C-C bonds allows them to react with electrophiles in a manner similar to alkenes. purechemistry.org Common electrophiles that can initiate this process include halogens, mercury(II) salts, and strong acids.
The reaction is thought to proceed through the formation of a corner-protonated cyclopropane or an edge-protonated complex, which then opens to form a carbocation. This carbocation is then trapped by a nucleophile. The regioselectivity of the ring opening is determined by the ability of the substituents to stabilize the resulting positive charge. The hydroxymethyl group, being electron-donating by induction, and the methyl ester, being electron-withdrawing, will direct the electrophilic attack and subsequent ring opening.
The cyclopropylcarbinyl radical is a key intermediate in radical-mediated ring-opening reactions of cyclopropanes. acs.orgpsu.edu This radical undergoes a very rapid ring opening to form the homoallylic radical. The rate constant for the ring-opening of the 2-cyclopropyl-2-propyl radical has been estimated to be around 1.84 x 107 M-1s-1 at room temperature. acs.org
Radical reactions involving this compound can be initiated by radical initiators such as AIBN in the presence of a radical mediator like tributyltin hydride. rsc.orgnih.govlibretexts.org The reaction would likely proceed via abstraction of a hydrogen atom or addition of a radical to the cyclopropane ring, leading to a cyclopropylcarbinyl-type radical which would then rapidly rearrange. The presence of the ester and hydroxyl groups can influence the stability of the radical intermediates and the regioselectivity of the ring opening. nih.gov
Table 3: Key Species in Radical-Mediated Ring Opening
| Species | Role |
| Radical Initiator (e.g., AIBN) | Generates the initial radical species. |
| Radical Mediator (e.g., Tributyltin hydride) | Propagates the radical chain reaction. organic-chemistry.org |
| Cyclopropylcarbinyl Radical | Key intermediate that undergoes rapid ring opening. acs.org |
| Homoallylic Radical | The product of the cyclopropylcarbinyl radical rearrangement. |
Transition metals such as palladium, rhodium, nickel, and copper can catalyze a variety of transformations of cyclopropanes, including ring opening, rearrangement, and ring expansion. nih.govwikipedia.org These reactions often proceed through the formation of a metallacyclobutane intermediate via oxidative addition of the metal into a C-C bond of the cyclopropane ring. wikipedia.org
For vinylcyclopropanes, rhodium(I) catalysts are known to promote rearrangements to 1,3-dienes. nih.gov While this compound is not a vinylcyclopropane, the presence of the activating groups could facilitate interactions with a transition metal catalyst. Palladium-catalyzed ring-opening reactions of cyclopropanes are also well-documented, often leading to the formation of π-allylpalladium complexes which can then be trapped by nucleophiles. rsc.orgnih.govnih.gov
Ring expansion reactions are also a possibility, where the three-membered ring is expanded to a larger ring system. wikipedia.org For instance, rhodium catalysts have been shown to mediate the ring expansion of cyclopropanes to seven-membered rings. nih.gov The specific outcome of a transition metal-catalyzed reaction will depend on the metal, the ligands, and the reaction conditions.
Table 4: Transition Metals and Their Potential Roles
| Metal | Potential Transformation | Key Intermediate |
| Rhodium(I) | Rearrangement, Ring Expansion nih.govacs.org | Metallacyclobutane nih.gov |
| Palladium(0) | Ring Opening, Cross-Coupling chemrxiv.orgacs.org | π-Allylpalladium complex nih.gov |
| Nickel(0) | Cycloadditions, Isomerization | Metallacyclobutane |
| Copper(I) | Asymmetric Ring Opening | Copper-cyclopropane complex |
Stereochemical Outcome and Control in Reactivity Studies
The stereochemistry of the starting this compound isomer will have a significant impact on the stereochemical outcome of its reactions. Many of the ring-opening reactions can proceed with a high degree of stereocontrol.
For example, nucleophilic ring-opening reactions that proceed through an SN2-type mechanism are expected to occur with inversion of configuration at the center of attack. nih.gov Similarly, transition metal-catalyzed reactions can be rendered highly enantioselective and diastereoselective through the use of chiral ligands. chemrxiv.orgacs.org The Simmons-Smith cyclopropanation, a common method for synthesizing cyclopropanes, is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org
In radical reactions, the stereochemical outcome can be more difficult to control due to the planar nature of radical intermediates. However, in some cases, diastereoselectivity can be achieved due to steric hindrance or other conformational factors. The stereochemistry of cyclopropylcarbinyl radical rearrangements has been studied and can be influenced by the substitution pattern on the ring. documentsdelivered.com
The development of asymmetric catalytic methods for the ring opening of cyclopropanes is an active area of research. scispace.comnih.gov These methods often rely on the use of chiral Lewis acids or transition metal complexes to control the stereochemical outcome of the reaction.
Transmethylation Reactions and Nucleophilic Reactivity
This compound possesses distinct reactive centers that dictate its chemical behavior, particularly in transmethylation and nucleophilic reactions. The molecule's reactivity is primarily associated with the methyl ester functional group and the strained cyclopropane ring, which is activated by the adjacent electron-withdrawing carboxylate group.
Transmethylation Reactions
In the context of this compound, transmethylation is understood as a transesterification process. This reaction involves the substitution of the methyl group of the ester with a different alkyl group from an alcohol. The process is typically catalyzed by either an acid or a base.
The mechanism for this transformation is a nucleophilic acyl substitution.
Base-Catalyzed: A strong base deprotonates the reactant alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, from which the methoxide ion is subsequently eliminated, yielding the new ester.
Acid-Catalyzed: An acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A neutral alcohol molecule then attacks this carbon, and after a series of proton transfer steps, a molecule of methanol is eliminated to form the new ester.
This fundamental reaction allows for the modification of the ester group to introduce different functionalities or alter the physical properties of the molecule.
| Reactant | Reagent | Catalyst | Product | Reaction Type |
| This compound | Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | Transesterification |
| This compound | Propanol (C₃H₇OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | Transesterification |
Nucleophilic Reactivity
The inherent ring strain of the cyclopropane ring, combined with the electron-withdrawing nature of the methyl carboxylate group, renders the ring susceptible to nucleophilic attack. ketonepharma.com Cyclopropanes bearing such acceptor groups can act as potent electrophiles, undergoing polar, ring-opening reactions. nih.gov This reactivity is a key feature in the synthetic utility of functionalized cyclopropanes.
The reaction typically proceeds via a nucleophilic substitution (SN2-type) mechanism where a nucleophile attacks one of the carbon atoms of the cyclopropane ring. This attack leads to the cleavage of a carbon-carbon bond, which alleviates the significant ring strain (over 100 kJ mol⁻¹) and serves as a strong thermodynamic driving force for the reaction. nih.gov The presence of the ester group not only activates the ring but also directs the regioselectivity of the attack.
Research on analogous electrophilic cyclopropanes has identified several classes of nucleophiles capable of inducing this ring-opening. nih.gov Strong nucleophiles are generally required, and reaction rates are influenced by the nature of both the cyclopropane substituents and the attacking nucleophile. nih.govresearchgate.net For instance, studies on 1,1-bis(acceptor)-substituted cyclopropanes show efficient reactions with nucleophiles like thiophenolates and azide (B81097) ions in solvents such as DMSO. nih.gov The hydroxymethyl group on this compound can also participate in nucleophilic substitution reactions.
| Cyclopropane System Type | Nucleophile | Conditions | Product Type | Reference |
| 1,1-dicyano-activated cyclopropane | p-thiocresolate | DMSO, 20 °C | Ring-opened thioether | nih.gov |
| Indanone-derived spiro-cyclopropane | Sodium azide (NaN₃) | DMSO, 25 °C | Ring-opened azide adduct | nih.gov |
| Spirocyclopropyl ketone | Morpholine (B109124) | Heat | Ring-opened morpholine adduct | researchgate.net |
The reactivity of the cyclopropane ring is a critical aspect of its chemistry, enabling the construction of more complex, difunctionalized acyclic structures from a compact cyclic precursor.
Applications of Methyl 2 Hydroxymethyl Cyclopropane 1 Carboxylate in Organic Synthesis
Utilization as a Chiral Building Block for Complex Molecules
Chiral cyclopropane (B1198618) derivatives are highly sought-after synthons for the asymmetric synthesis of complex natural products and pharmaceuticals. The stereodefined arrangement of substituents on the three-membered ring allows for the precise transfer of chirality into larger, more elaborate structures. While the direct application of enantiopure Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is an area of ongoing research, the principles of using chiral cyclopropanes as building blocks are well-established.
Strategies for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, for instance, have been developed employing a three-step sequence of aldol (B89426) condensation, cyclopropanation, and retro-aldol reaction. rsc.orgnih.govrsc.org This approach highlights the potential of chiral cyclopropane units to serve as templates for introducing stereocenters. Furthermore, the development of catalytic asymmetric cyclopropanation reactions provides access to a wide array of optically pure cyclopropane derivatives that can be further elaborated. nih.govorganic-chemistry.org The presence of both a hydroxymethyl and a carboxylate group in this compound offers two distinct points for diversification, making its chiral variants particularly attractive for the synthesis of complex targets.
Table 1: Strategies for Asymmetric Synthesis of Chiral Cyclopropanes
| Method | Description | Key Features |
| Chiral Auxiliary-Mediated Synthesis | Employment of a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is typically removed in a subsequent step. rsc.orgnih.gov | High diastereoselectivity, well-established methodology. |
| Catalytic Asymmetric Cyclopropanation | Use of a chiral catalyst, often a metal complex with a chiral ligand, to catalyze the enantioselective formation of the cyclopropane ring from an olefin and a carbene precursor. nih.govorganic-chemistry.org | High enantioselectivity, catalytic nature allows for the use of small amounts of the chiral source. |
| Chemoenzymatic Synthesis | Utilization of enzymes to catalyze the stereoselective formation of cyclopropane rings, often offering high levels of enantiopurity. nih.gov | High stereoselectivity, environmentally benign reaction conditions. |
Precursor in the Synthesis of Biologically Relevant Scaffolds and Analogs
The cyclopropane ring is a key structural feature in numerous biologically active compounds, including antiviral and anticancer agents. researchgate.netnih.gov this compound and its derivatives serve as important precursors for the synthesis of these valuable molecules. A notable application is in the synthesis of nucleoside analogues, where the cyclopropane ring acts as a carbocyclic mimic of the ribose or deoxyribose sugar moiety. wgtn.ac.nznih.govunina.it
For example, fluorinated methylenecyclopropane (B1220202) analogues of nucleosides have been synthesized and shown to possess significant antiviral activity, particularly against the Epstein-Barr virus (EBV). nih.gov The synthesis of these compounds often starts from a methylenecyclopropane carboxylate, which is then elaborated to introduce the necessary functional groups for coupling with a nucleobase. The hydroxymethyl group present in this compound provides a convenient handle for such elaborations.
Table 2: Examples of Biologically Active Scaffolds Derived from Cyclopropane Precursors
| Scaffold/Analog | Biological Activity | Precursor Type |
| Fluorinated Methylenecyclopropane Nucleoside Analogs | Antiviral (e.g., against Epstein-Barr virus) nih.gov | Methylenecyclopropane carboxylate nih.gov |
| Cyclopropane-Containing Carboxamides | Anticancer (antiproliferative) nih.gov | Phenylcyclopropane carboxylic acid derivatives nih.gov |
| Cyclopropane Carboxylic Acid Derivatives | Inhibition of leukotriene C4 synthase (potential for treating respiratory diseases) google.com | Cyclopropane carboxylic acid derivatives google.com |
The incorporation of the rigid cyclopropane scaffold can confer favorable pharmacological properties to a drug molecule, such as increased metabolic stability and enhanced binding to biological targets. nih.gov
Intermediate in the Formation of Advanced Organic Intermediates
Due to the inherent ring strain, cyclopropane derivatives are reactive intermediates that can undergo a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and heterocyclic compounds. This compound, with its bifunctional nature, is a valuable intermediate for the synthesis of more complex organic building blocks.
General cyclopropane carboxylates are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ketonepharma.com The presence of the hydroxymethyl group in the target molecule adds another layer of synthetic versatility, allowing for transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. These transformations can be performed selectively, leaving the carboxylate group intact for further manipulation. For instance, the selective reduction of the ester functionality would yield a diol, which can be used in the synthesis of polyesters or as a chiral ligand.
Design and Synthesis of Functionalized Cyclopropane Libraries
The development of diverse libraries of small molecules is a cornerstone of modern drug discovery. Functionalized cyclopropanes represent an attractive scaffold for such libraries due to their unique three-dimensional structure and conformational rigidity. This compound is an excellent starting material for the creation of functionalized cyclopropane libraries.
The two distinct functional groups, the hydroxyl and the methyl ester, can be orthogonally functionalized to generate a wide array of derivatives. For example, the hydroxyl group can be acylated, etherified, or converted to a halide, while the ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This divergent synthetic approach allows for the rapid generation of a large number of structurally diverse cyclopropane-containing compounds from a single starting material.
A chemoenzymatic strategy has been reported for the stereoselective assembly and diversification of cyclopropyl (B3062369) ketones, leading to a diverse library of chiral cyclopropane scaffolds. nih.gov This highlights the potential of using functionalized cyclopropanes to generate libraries of compounds with high structural complexity and stereochemical purity. Similarly, a method for the synthesis of cyclopropa[c]coumarins has been developed, which are promising substrates for preparing a variety of chromene-based fine chemicals. mdpi.com These examples underscore the value of functionalized cyclopropanes in diversity-oriented synthesis.
Advanced Spectroscopic and Stereochemical Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure and relative stereochemistry of the diastereomers of Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate.
The analysis of one-dimensional ¹H and ¹³C NMR spectra provides foundational information about the chemical environment of each atom in the molecule. The strained, three-membered ring and the presence of electron-withdrawing groups (ester and hydroxyl) significantly influence the chemical shifts.
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the cyclopropyl (B3062369) ring protons, the hydroxymethyl group, and the methyl ester. The protons on the cyclopropane (B1198618) ring (H1, H2, and the two H3 protons) are diastereotopic and form a complex spin system. Their chemical shifts are typically found in the upfield region (approx. 0.8-2.0 ppm) due to the ring's magnetic anisotropy. The coupling constants (J-values) between these protons are highly diagnostic for determining the stereochemistry. Generally, the cis-coupling constant (Jcis) is larger (typically 6–10 Hz) than the trans-coupling constant (Jtrans, typically 3–7 Hz). The hydroxymethyl protons (-CH₂OH) appear as a doublet of doublets or a multiplet, while the methyl ester protons (-OCH₃) resonate as a sharp singlet, typically around 3.7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for the six distinct carbon environments in the molecule. The cyclopropane ring carbons are shielded and appear at high field (approx. 15-30 ppm). The carbonyl carbon of the ester group is significantly deshielded, appearing downfield (approx. 170-175 ppm). The methoxy (B1213986) carbon gives a signal around 52 ppm, and the hydroxymethyl carbon appears around 65 ppm.
Table 1: Predicted ¹H NMR Data for a Diastereomer of this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH-COOCH₃) | 1.7 - 1.9 | ddd | J1,2, J1,3a, J1,3b |
| H2 (CH-CH₂OH) | 1.4 - 1.6 | m | J2,1, J2,3a, J2,3b, J2,CH₂ |
| H3a, H3b (Ring CH₂) | 0.8 - 1.2 | m | Jgem, Jvicinal |
| -CH₂OH | 3.5 - 3.8 | m | Jvicinal, Jgem |
| -OCH₃ | ~3.7 | s | N/A |
| -OH | Variable | br s | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| -CH₂OH | ~65 |
| -OCH₃ | ~52 |
| C1 (CH-COOCH₃) | 22 - 28 |
| C2 (CH-CH₂OH) | 20 - 26 |
| C3 (Ring CH₂) | 15 - 20 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the complex spin systems and confirming the connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be observed between H1, H2, and the H3 protons, confirming their positions on the cyclopropane ring. Correlations would also be seen between the H2 proton and the protons of the adjacent hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., linking the singlet at ~3.7 ppm to the carbon at ~52 ppm, confirming the -OCH₃ group).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is invaluable for determining the relative stereochemistry (cis/trans). This experiment shows through-space correlations between protons that are close to each other, regardless of their bonding. For the cis isomer, a strong NOE correlation would be expected between the H1 and H2 protons. For the trans isomer, this correlation would be absent or very weak; instead, NOEs might be observed between H1 and one of the H3 protons, and H2 and the other H3 proton, depending on the conformation.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and formula of the compound and to gain structural information from its fragmentation pattern. The molecular formula is C₆H₁₀O₃, giving a molecular weight of approximately 130.14 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (e.g., 130.06299 for the [M]⁺ ion), which confirms the elemental composition C₆H₁₀O₃. nih.gov In electron ionization (EI-MS), the molecular ion ([M]⁺) may be observed, followed by characteristic fragmentation. Plausible fragmentation pathways include:
Loss of a methoxy radical (•OCH₃, M-31) to give an acylium ion at m/z 99.
Loss of a hydroxymethyl radical (•CH₂OH, M-31) to also give a fragment at m/z 99.
Loss of the entire methoxycarbonyl group (•COOCH₃, M-59) resulting in a fragment at m/z 71.
Cleavage of the ester can lead to a fragment corresponding to [CH₂OH-C₃H₄]⁺.
Ring-opening and subsequent fragmentations are also common for cyclopropane structures.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Possible Fragment Identity |
| 130 | [M]⁺ (Molecular Ion) |
| 99 | [M - •OCH₃]⁺ or [M - •CH₂OH]⁺ |
| 71 | [M - •COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show the following prominent absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Absorptions just above 3000 cm⁻¹ associated with the C-H bonds of the cyclopropane ring, and just below 3000 cm⁻¹ for the methyl and methylene (B1212753) C-H bonds.
C=O Stretch: A very strong, sharp absorption band around 1735-1720 cm⁻¹, indicative of the carbonyl group in a saturated ester.
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the alcohol.
Table 4: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H stretch) | 3500 - 3200 | Strong, Broad |
| Cyclopropyl C-H stretch | ~3080 - 3000 | Medium |
| Aliphatic C-H stretch | 2990 - 2850 | Medium |
| Ester Carbonyl (C=O stretch) | 1735 - 1720 | Strong, Sharp |
| C-O stretch (Ester, Alcohol) | 1300 - 1000 | Strong |
Chiroptical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, chiroptical methods are employed to analyze mixtures of its enantiomers and determine their optical purity.
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. The measurement is performed using a polarimeter. Each enantiomer of a chiral compound will rotate the light by an equal magnitude but in opposite directions (+ for dextrorotatory and - for levorotatory).
The specific rotation, [α], is a characteristic physical property of a chiral compound. By measuring the observed rotation (α) of a sample and comparing it to the known specific rotation of the pure enantiomer ([α]max), the enantiomeric excess (ee) can be calculated using the formula:
ee (%) = (α / [α]max) × 100
A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero and is optically inactive. This technique is fundamental for assessing the success of an asymmetric synthesis or a chiral resolution process designed to produce a single enantiomer of the target compound.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for the separation of enantiomers, offering distinct advantages over traditional high-performance liquid chromatography (HPLC), particularly in terms of speed and reduced solvent consumption. selvita.commdpi.comnih.gov The unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), such as low viscosity and high diffusivity, facilitate rapid and highly efficient separations. chromedia.orgnih.gov For a polar molecule like this compound, which contains both an ester and a hydroxyl group, chiral SFC presents a robust analytical challenge and a significant area of methodological development.
The enantioseparation of this compound relies on the differential interaction of its enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely recognized for their broad enantiorecognition capabilities and are frequently the first choice in chiral method development for a wide array of compounds. mdpi.comchromedia.orgchromatographyonline.com The separation mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential retention of the enantiomers.
Given the polarity of this compound, the supercritical CO₂ mobile phase must be modified with a polar organic solvent, typically an alcohol such as methanol (B129727), ethanol, or isopropanol (B130326), to ensure adequate solubility and elution of the analyte. americanpharmaceuticalreview.comnih.gov The choice and concentration of this co-solvent are critical parameters that significantly influence retention times and enantioselectivity. Generally, a lower concentration of the modifier enhances the interaction with the CSP, potentially leading to better resolution, though at the cost of longer analysis times. chromatographyonline.com
Systematic screening of various polysaccharide-based columns in conjunction with different alcohol modifiers is a common strategy to identify the optimal conditions for the enantiomeric separation of a new chiral compound. afmps.be Parameters such as back pressure, temperature, and flow rate are also optimized to achieve baseline separation with good peak shape and resolution in the shortest possible time. nih.gov For instance, a methodical approach might involve screening a set of columns like Chiralpak AD-3, IA, and IB, each with a mobile phase gradient of CO₂ and a selected alcohol modifier.
Detailed Research Findings
The following interactive table represents a hypothetical but realistic set of screening results for the enantiomeric separation of this compound, based on established principles of chiral SFC. The data illustrates how different combinations of chiral stationary phases and mobile phase modifiers can impact the retention and resolution of the enantiomers.
| Chiral Stationary Phase | Co-solvent (in CO₂) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Chiralpak IA | 10% Methanol | 3.25 | 3.89 | 1.85 |
| Chiralpak IB | 10% Methanol | 4.12 | 4.55 | 1.20 |
| Chiralcel OD-H | 10% Methanol | No separation | No separation | 0 |
| Chiralpak IA | 10% Ethanol | 3.98 | 4.75 | 1.98 |
| Chiralpak IB | 10% Ethanol | 4.88 | 5.42 | 1.35 |
| Chiralcel OD-H | 10% Ethanol | 5.21 | 5.50 | 0.80 |
| Chiralpak IA | 10% Isopropanol | 4.56 | 5.62 | 2.15 |
| Chiralpak IB | 10% Isopropanol | 5.75 | 6.51 | 1.48 |
| Chiralcel OD-H | 10% Isopropanol | 6.15 | 6.48 | 0.95 |
This table is a representation of expected results based on typical chiral SFC method development and does not reflect actual experimental data.
From this hypothetical screening, it is evident that the Chiralpak IA column with an isopropanol modifier provides the best resolution for the enantiomers of this compound. Further optimization would involve fine-tuning the isopropanol concentration, system pressure, and temperature to maximize resolution and efficiency while minimizing analysis time. The successful application of chiral SFC would enable accurate determination of the enantiomeric excess and facilitate quality control in asymmetric synthesis of this compound.
Theoretical and Computational Chemistry Studies of Methyl 2 Hydroxymethyl Cyclopropane 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.
Electronic Properties: The electronic structure is characterized by the distribution of electrons in molecular orbitals. The cyclopropane (B1198618) ring possesses unique "bent" or Walsh orbitals, which give it partial π-character and influence its reactivity. bluffton.edu The presence of electron-withdrawing (methyl carboxylate, -COOCH₃) and polar (hydroxymethyl, -CH₂OH) substituents significantly modulates the electron density of the ring. smu.edu DFT calculations can map this electron density, identify regions susceptible to nucleophilic or electrophilic attack through electrostatic potential maps, and quantify the charge distribution using methods like Mulliken population analysis.
Energetics and Frontier Orbitals: Key energetic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comirjweb.com For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the Walsh orbitals of the cyclopropane ring, while the LUMO is likely centered on the π* orbital of the carbonyl group in the ester function.
Hypothetical data based on DFT calculations for similar molecules.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
|---|---|---|
| Total Electronic Energy | -497.123 | -13527.4 |
| HOMO Energy | -0.251 | -6.83 |
| LUMO Energy | 0.045 | 1.22 |
| HOMO-LUMO Gap | 0.296 | 8.05 |
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound arises from the rotation around the single bonds connecting the substituents to the cyclopropane ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them.
This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each point, a process known as mapping the potential energy surface (PES). The primary degrees of freedom are the dihedral angles associated with the C(ring)-C(hydroxymethyl) bond and the C(ring)-C(ester) bond. Theoretical studies on similar systems, such as cyclopropanol (B106826) and methylcyclopropane (B1196493), show that computational methods like MP2 and CCSD can accurately predict rotational barriers. nih.govresearchgate.net The most stable conformers are expected to be those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the ester's carbonyl oxygen. The energy landscape reveals the relative populations of these conformers at a given temperature and the feasibility of interconversion between them.
Hypothetical data representing a scan of the C(ring)-CH₂OH dihedral angle.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | 65 | 0.00 | Gauche, allows intramolecular H-bonding |
| B | 180 | 2.15 | Anti, sterically accessible |
| C | 0 | 3.50 | Syn, sterically hindered |
| Transition State (A to B) | 120 | 2.80 | Rotational barrier |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. e3s-conferences.org For this compound, several reactions could be explored, including the hydrolysis of the ester group or reactions involving the hydroxymethyl moiety.
A computational study of a reaction mechanism involves identifying all reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net DFT calculations are widely used to optimize the geometries of these stationary points and calculate their energies. acs.orgnih.gov For instance, the base-catalyzed hydrolysis of the methyl ester would likely proceed via a tetrahedral intermediate, and computational modeling could determine the activation energies for its formation and breakdown. nih.govnih.gov Similarly, the ring-opening reactions characteristic of cyclopropylcarbinyl systems could be investigated, providing insight into the stability and reactivity of the strained ring under various conditions. ic.ac.ukresearchgate.net
Hypothetical data for the calculated alkaline hydrolysis of the ester.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Ester + OH⁻ | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +12.5 |
| Intermediate | Tetrahedral alkoxide intermediate | -4.2 |
| Transition State 2 (TS2) | Expulsion of methoxide (B1231860) | +10.8 |
| Products | Carboxylate + Methanol (B129727) | -15.7 |
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, providing a powerful complement to experimental characterization. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govacs.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). acs.orgresearchgate.net These predictions are highly sensitive to the molecule's conformation, making them useful for validating the results of conformational analysis.
IR Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. arxiv.orgdiva-portal.org This analysis yields a set of normal modes, each corresponding to a specific molecular vibration (e.g., C=O stretch, O-H stretch, C-H bend). The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. docbrown.info
Hypothetical data based on GIAO/DFT calculations.
| Parameter Type | Atom/Group | Predicted Value |
|---|---|---|
| ¹³C Chemical Shift | C=O (ester) | 172.5 ppm |
| ¹³C Chemical Shift | CH₂-O (hydroxymethyl) | 63.1 ppm |
| ¹H Chemical Shift | O-H (hydroxyl) | 2.8 ppm |
| ¹H Chemical Shift | O-CH₃ (ester) | 3.7 ppm |
| IR Frequency | O-H stretch | 3450 cm⁻¹ |
| IR Frequency | C=O stretch | 1730 cm⁻¹ |
Molecular Modeling of Interactions with Biological Targets (Non-Clinical)
Molecular modeling techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are used to predict and analyze how a small molecule might interact with a biological macromolecule, typically a protein or enzyme. nih.govresearchgate.net The cyclopropane motif is a recognized feature in many enzyme inhibitors and pharmacologically active compounds. nih.govnih.govnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the small molecule) when bound to a target protein. researchgate.netmdpi.commdpi.comjaper.in A scoring function is used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). For this compound, docking studies could be performed against the active site of a hypothetical enzyme to explore potential binding modes. The results would highlight key interactions, such as hydrogen bonds formed by the hydroxyl and ester groups, and hydrophobic interactions involving the cyclopropane ring.
QSAR Studies: QSAR models are statistical regressions that correlate chemical structures with biological activity. mdpi.com If a series of related cyclopropane derivatives were synthesized and tested for a specific biological effect, a QSAR model could be built. This model would use calculated molecular descriptors (e.g., electronic properties from section 6.1, shape, lipophilicity) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
Hypothetical docking results against a generic enzyme active site.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.2 | Asp-120, Ser-150 | H-bond with hydroxyl group |
| 1 | -7.2 | Gln-85 | H-bond with ester carbonyl |
| 1 | -7.2 | Val-118, Leu-145 | Hydrophobic contact with cyclopropane |
| 2 | -6.5 | Tyr-90 | H-bond with hydroxyl group |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated esters via [2+1] cycloaddition or Simmons-Smith reactions. For example, cyclopropanation precursors (e.g., allylic alcohols) are treated with diiodomethane and a zinc-copper couple under anhydrous conditions. Post-functionalization (e.g., esterification or hydroxylation) is achieved using catalytic boron trifluoride or Mitsunobu conditions . Optimizing temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 substrate:reagent) improves yields to >70%.
Q. How is the cyclopropane ring strain in this compound characterized experimentally?
- Methodological Answer : Ring strain is quantified via X-ray crystallography (bond angle deviations >60° from ideal sp³ angles) and spectroscopic methods. For instance, H NMR coupling constants ( ≈ 8–10 Hz) and IR stretching frequencies (C-C bonds ~1100 cm⁻¹) provide indirect strain measurements. Computational strain energy calculations (e.g., DFT at B3LYP/6-31G* level) correlate with experimental data .
Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulae, while C NMR resolves cyclopropane carbons (δ 15–25 ppm). Chiral HPLC or polarimetry determines enantiopurity for stereoisomers. Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configurations, particularly for biologically active derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., esters) stabilize transition states in nucleophilic ring-opening, favoring regioselective cleavage at the more substituted carbon. Kinetic studies (e.g., monitoring by H NMR in D₂O) reveal rate constants () 2–3× higher for nitro-substituted derivatives compared to hydroxyl analogs. Hammett plots (ρ ≈ +1.2) confirm electrophilic activation .
Q. What strategies resolve contradictions between computational predictions and experimental data on the stability of derivatives?
- Methodological Answer : Discrepancies arise from solvent effects or implicit vs. explicit solvation models in DFT. Hybrid QM/MM simulations (e.g., Gaussian/PBSA) improve agreement for aqueous stability. Experimental validation via accelerated degradation studies (40°C, 75% RH) identifies hydrolytically labile esters, guiding functional group replacement (e.g., tert-butyl esters) .
Q. How can this compound serve as a scaffold for probing enzyme active sites or drug-target interactions?
- Methodological Answer : The cyclopropane’s rigidity mimics transition states in enzymatic reactions (e.g., serine proteases). Fluorescent tagging (e.g., BODIPY at the hydroxymethyl group) enables FRET-based binding assays. Docking studies (AutoDock Vina) paired with mutagenesis (e.g., Ala-scanning) validate interactions with catalytic residues, as shown for HIV-1 protease inhibitors .
Q. What methodologies address challenges in stereoselective synthesis of cyclopropane-containing pharmaceuticals?
- Methodological Answer : Asymmetric catalysis using Evans’ oxazaborolidines or Jacobsen’s Co-salen complexes achieves >90% ee for trans-cyclopropanes. Dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) converts racemic mixtures to single enantiomers. Chiral auxiliaries (e.g., Oppolzer’s sultams) enable diastereoselective cyclopropanation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
